4-(2-Ethoxyethoxy)aniline

説明

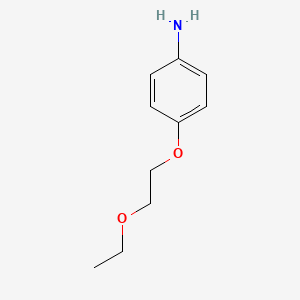

4-(2-Ethoxyethoxy)aniline is an aromatic amine derivative characterized by a para-substituted ethoxyethoxy group (-OCH₂CH₂OCH₂CH₃) on the aniline ring. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol. The ethoxyethoxy substituent introduces both electron-donating ether oxygen atoms and increased hydrophilicity compared to simpler alkoxy-substituted anilines. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and dyes, where its substituent modulates reactivity and solubility .

特性

IUPAC Name |

4-(2-ethoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFTZBNMULUNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586403 | |

| Record name | 4-(2-Ethoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65999-71-5 | |

| Record name | 4-(2-Ethoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

4-(2-Ethoxyethoxy)aniline can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitroaniline with 2-ethoxyethanol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

化学反応の分析

Types of Reactions

4-(2-Ethoxyethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions to achieve the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions result in various substituted aniline derivatives.

科学的研究の応用

4-(2-Ethoxyethoxy)aniline has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 4-(2-Ethoxyethoxy)aniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical research.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table highlights key structural and functional differences between 4-(2-Ethoxyethoxy)aniline and related compounds:

Key Observations :

- Polarity and Solubility : The ethoxyethoxy group in this compound enhances water solubility compared to 4-ethoxyaniline (-OCH₂CH₃) but less than 4-(2-methoxyethoxy)aniline (-OCH₂CH₂OCH₃), which has a shorter, more polar chain .

- Reactivity : The electron-donating nature of the ethoxyethoxy group facilitates electrophilic substitution at the aromatic ring, whereas electron-withdrawing groups (e.g., -Cl in 3-chloro-4-ethoxyaniline) deactivate the ring .

- Applications : Longer alkoxy chains (e.g., hexyloxy in 4-hexyloxyaniline) improve lipid solubility, making them suitable for hydrophobic matrices, while ethoxyethoxy derivatives are preferred in aqueous-phase reactions .

Schiff Base Formation

4-Ethoxyaniline reacts with aldehydes (e.g., 5-methoxysalicylaldehyde) under reflux to form Schiff bases, as demonstrated in . In contrast, the ethoxyethoxy group in this compound may sterically hinder such reactions, requiring optimized conditions (e.g., longer reaction times or higher temperatures).

Halogenation and Functionalization

describes the synthesis of 3-chloro-4-ethoxyaniline hydrochloride via acid hydrolysis, highlighting the stability of chloro-substituted anilines in harsh conditions . For this compound, halogenation would likely occur at the ortho or meta positions due to the directing effects of the -NH₂ and ethoxyethoxy groups.

Pharmaceutical Intermediates

In and , ethoxyethoxy-substituted anilines are used to synthesize N-benzyl derivatives, indicating their role in developing bioactive molecules. For example, N-[4-(sec-Butoxy)benzyl]-4-(2-ethoxyethoxy)aniline (C₂₁H₂₉NO₃) demonstrates the compound's adaptability in creating structurally complex pharmaceuticals .

生物活性

4-(2-Ethoxyethoxy)aniline, a compound with the chemical formula CHNO, is an aromatic amine that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, toxicity, and applications in various fields, supported by data tables and research findings.

This compound is characterized by its ethoxyethyl substituent on the aniline ring, which influences its solubility and reactivity. The compound is generally used in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 221.27 g/mol |

| Melting Point | Not well-documented |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study assessing various aniline derivatives, it was found that this compound showed significant inhibition against several bacterial strains, including E. coli and S. aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Anticancer Activity

This compound has also been studied for its potential anticancer properties. A case study involving human cancer cell lines demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests a promising avenue for further research into its use as a chemotherapeutic agent.

Table 2: Summary of Biological Activities

| Activity Type | Organism/Cell Line | Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition | |

| Antimicrobial | S. aureus | Inhibition | |

| Anticancer | Human cancer cell lines | Induces apoptosis |

Toxicity and Safety

While this compound shows promising biological activities, it is essential to consider its toxicity profile. Studies have indicated that certain aniline derivatives can exhibit hepatotoxicity and nephrotoxicity at high doses. The safety data for this compound specifically is limited; however, it is prudent to approach its use with caution in both laboratory and clinical settings.

Table 3: Toxicity Profile

| Toxicity Type | Observations | Reference |

|---|---|---|

| Hepatotoxicity | Potential at high doses | Not specified |

| Nephrotoxicity | Potential at high doses | Not specified |

| Skin Irritation | Mild irritation observed | Not specified |

Applications

Given its biological activities, this compound has potential applications in various fields:

- Pharmaceuticals : As a precursor for drug development targeting bacterial infections or cancer.

- Agriculture : Potential use in developing new agrochemicals.

- Dyes : Utilized as an intermediate in dye synthesis due to its aromatic nature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。